molecular formula C20H24N4O3 B2884432 N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923114-60-7

N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2884432
CAS RN: 923114-60-7
M. Wt: 368.437
InChI Key: SBHUUJQTFYMYEY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[4,3-c]pyridine, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound contains a pyridine ring, which is a basic aromatic ring structure with one nitrogen atom. Pyridine is a privileged structure in medicinal chemistry, often found in bioactive molecules .

Scientific Research Applications

Antiallergic Applications

Studies on antiallergic agents have identified certain pyrazolopyridine derivatives as potent antiallergic compounds. For example, a study by Nohara et al. (1985) on the synthesis of antiallergic 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines demonstrated that certain derivatives exhibit remarkable antiallergic activity, significantly outperforming disodium cromoglycate, a known antiallergic drug. These findings underscore the potential of pyrazolopyridine derivatives in the development of new antiallergic therapies (Nohara et al., 1985).

Anticancer Applications

The synthesis and characterization of pyrazolopyrimidine derivatives have been explored for their in vitro cytotoxic activity against various cancer cell lines. Hassan et al. (2014) synthesized 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and screened them for cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of these compounds in cancer therapy (Hassan et al., 2014).

Anticoagulant Applications

Research on intermediates in the synthesis of anticoagulants has revealed that certain pyrazolopyridine derivatives serve as crucial intermediates in the production of drugs like apixaban. Wang et al. (2017) reported on the X-ray powder diffraction data of a pyrazolopyridine compound, underlining its significance in the synthesis pathway of apixaban, a widely used anticoagulant (Wang et al., 2017).

Antibacterial Applications

The antibacterial activity of pyrazolopyrimidine derivatives has also been investigated, demonstrating the potential of these compounds in combating bacterial infections. Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial efficacy, suggesting the usefulness of these derivatives in developing new antibacterial agents (Rahmouni et al., 2014).

properties

IUPAC Name

N-(3-methoxypropyl)-3-oxo-2-phenyl-5-propylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3/c1-3-11-23-13-16(19(25)21-10-7-12-27-2)18-17(14-23)20(26)24(22-18)15-8-5-4-6-9-15/h4-6,8-9,13-14H,3,7,10-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHUUJQTFYMYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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